3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide
Description
3-(2-Chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a heterocyclic compound featuring a 1,2-oxazole core substituted at the 3-position with a 2-chlorophenyl group and at the 5-position with a methyl group. The 4-carboxamide moiety is linked to a 1,3,4-thiadiazole ring bearing a 2-methylphenyl substituent at the 5-position. This structural motif is common in medicinal chemistry due to the bioactivity of oxazole and thiadiazole derivatives, particularly in enzyme inhibition and antimicrobial applications .
The synthesis of analogous compounds involves multi-step processes, such as condensation reactions between oxazole precursors and functionalized thiadiazoles. For example, outlines a method for synthesizing thiadiazole-linked carboxamides via nucleophilic substitution of alkyl halides with thiol-containing intermediates, yielding derivatives with high purity (76–80% yields) .
Properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClN4O2S/c1-11-7-3-4-8-13(11)19-23-24-20(28-19)22-18(26)16-12(2)27-25-17(16)14-9-5-6-10-15(14)21/h3-10H,1-2H3,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJJZRDDZCRVUTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NN=C(S2)NC(=O)C3=C(ON=C3C4=CC=CC=C4Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide involves multiple steps. The synthetic route typically starts with the preparation of the core oxazole structure, followed by the introduction of the chlorophenyl and methylphenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to maximize efficiency and cost-effectiveness .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing thiadiazole and oxazole moieties exhibit significant antimicrobial properties. Studies have shown that derivatives similar to this compound can inhibit the growth of various bacteria and fungi, suggesting a potential application in developing new antimicrobial agents .
Anticancer Properties
There is growing interest in the anticancer properties of compounds featuring thiadiazole and oxazole structures. Preliminary studies have demonstrated that such compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The specific mechanisms may involve the modulation of signaling pathways related to cell proliferation and survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Variations in substituents on the aromatic rings or modifications to the thiadiazole structure can significantly influence biological activity. Research efforts are focused on synthesizing analogs to evaluate their pharmacological profiles .
Case Study 1: Antimicrobial Evaluation
In a study evaluating the antimicrobial efficacy of thiadiazole derivatives, compounds structurally similar to 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL, highlighting the potential for development into therapeutic agents .
Case Study 2: Anticancer Activity
A recent investigation into the anticancer effects of oxazole-containing compounds revealed that certain derivatives could inhibit the proliferation of breast cancer cells (MCF-7 line) by inducing cell cycle arrest. The study utilized flow cytometry and Western blot analysis to demonstrate that these compounds modulate key proteins involved in cell cycle regulation .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The target compound belongs to a broader class of oxazole-thiadiazole hybrids. Key structural analogs and their properties are compared below:
Structural and Molecular Comparisons
Enzyme Inhibition and Structural Insights
The co-crystal structure of 3-(2-chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide with isoprenyl transferase (PDB: 2ZW) demonstrates that the chlorophenyl and oxazole moieties occupy hydrophobic pockets, while the carboxamide forms hydrogen bonds with active-site residues . This suggests that the target compound may exhibit similar inhibitory effects against enzymes requiring hydrophobic interactions.
Antimicrobial Potential
Thiadiazole-oxazole hybrids, such as those in , show moderate activity against Gram-positive bacteria, likely due to membrane disruption via lipophilic substituents .
Biological Activity
The compound 3-(2-chlorophenyl)-5-methyl-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-4-carboxamide is a derivative of the oxazole and thiadiazole classes, which have been widely studied for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antifungal properties.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
- Molecular Formula : C19H17ClN4O2S
- Molecular Weight : 388.88 g/mol
This compound features a chlorophenyl group, a methyl group, and a thiadiazole moiety, which are known to enhance biological activity through various mechanisms.
1. Anticancer Activity
Research indicates that compounds containing the 1,3,4-thiadiazole moiety exhibit significant anticancer properties. For instance:
- In Vitro Studies : The compound has shown potent growth inhibition against several cancer cell lines. A study reported that derivatives with similar structures displayed IC50 values ranging from 0.28 µg/mL against MCF-7 breast cancer cells to higher values in other cell lines like HepG2 (human liver cancer) .
- Mechanism of Action : The anticancer activity is attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This is facilitated by the down-regulation of key proteins involved in cell proliferation such as MMP2 and VEGFA .
2. Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Antibacterial Effects : Similar thiadiazole derivatives have demonstrated significant antibacterial activity against various strains of bacteria. The presence of halogen atoms (like chlorine) in the structure is known to enhance antibacterial potency .
- Antifungal Effects : The compound has shown effectiveness against pathogenic fungi including Candida species. A related study found that certain thiadiazole derivatives exhibited minimum inhibitory concentrations (MICs) that were effective even against azole-resistant strains .
Case Studies and Research Findings
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodology : The compound’s synthesis involves multi-step heterocyclic chemistry. A plausible route starts with the condensation of 2-chlorobenzaldehyde oxime with ethyl acetoacetate under alkaline conditions to form the isoxazole core, followed by thiadiazole ring formation via cyclization with thiosemicarbazide derivatives. Chlorination using POCl₃ or PCl₅ may be required for activating carbonyl groups (see analogous procedures in ).
- Optimization : Reaction parameters (temperature, solvent polarity, and catalyst selection) significantly impact yield. For example, POCl₃-mediated chlorination at 90°C under reflux improves electrophilicity of intermediates . Purification via recrystallization (e.g., ethanol-DMF mixtures) enhances purity .
Q. How should researchers characterize the compound’s structural identity and purity?
- Analytical Techniques :
- NMR : ¹H/¹³C NMR to confirm substitution patterns on phenyl and heterocyclic rings (e.g., δ ~7.3–8.1 ppm for aromatic protons) .
- HPLC-MS : Quantify purity (>95%) and detect byproducts.
- X-ray Crystallography : Resolve crystal packing and bond angles (monoclinic systems with space group C2/c are common for similar structures; see for lattice parameters) .
Q. What in vitro assays are suitable for preliminary biological activity screening?
- Experimental Design :
- Anticancer : MTT assay using cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO <0.1%) .
- Antimicrobial : Broth microdilution against Gram-positive/negative bacteria (MIC values). Note that thiadiazole derivatives often exhibit broad-spectrum activity .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Strategy : Synthesize analogs with substitutions on the 2-chlorophenyl or 2-methylphenyl groups. For example:
- Replace chlorine with electron-withdrawing groups (e.g., -CF₃) to modulate lipophilicity.
- Modify the thiadiazole ring to oxadiazole (see for electronic effects) .
Q. How to resolve contradictions in reported biological data across studies?
- Case Example : If Compound X shows high cytotoxicity in one study but low activity in another:
- Variables to Check : Cell line genetic drift, assay incubation time, or solvent polarity effects on solubility.
- Meta-Analysis : Apply statistical tools (e.g., Forest plots) to aggregate data and identify outliers .
- Recommendation : Cross-validate findings using orthogonal assays (e.g., apoptosis via flow cytometry alongside MTT) .
Q. What environmental fate studies are relevant for assessing ecological risks?
- Experimental Framework :
- Photodegradation : Expose the compound to UV light (λ = 254 nm) in aqueous solutions; monitor degradation via HPLC-MS .
- Bioaccumulation : Use Daphnia magna models to estimate bioconcentration factors (BCFs) .
Methodological Challenges and Solutions
Q. How to address low solubility in aqueous buffers during bioassays?
- Approaches :
- Co-solvents : Use DMSO-PBS mixtures (≤1% DMSO) with sonication for uniform dispersion.
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (emulsion-solvent evaporation method) to enhance bioavailability .
Q. What strategies improve stability during long-term storage?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
